rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
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Overview
Description
rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid: is a complex organic compound featuring a tert-butoxycarbonyl group. This compound is notable for its unique bicyclic structure, which includes a nitrogen atom, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[32One efficient method utilizes flow microreactor systems, which offer enhanced control over reaction conditions and improved yields compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate as the tert-butoxycarbonyl source, in the presence of a base such as triethylamine, under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which provide better heat and mass transfer, leading to higher efficiency and sustainability . The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect amine functionalities during chemical reactions, allowing for selective modifications. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound featuring a tert-butoxycarbonyl group, used for protecting amines in organic synthesis.
Bicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures, used in various chemical and pharmaceutical applications.
Uniqueness
rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid is unique due to its combination of a tert-butoxycarbonyl group and a bicyclic amine structure. This dual functionality allows for versatile applications in synthesis and research, making it a valuable tool in the development of new compounds and materials.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11? |
InChI Key |
DCRMSHLCTZMJHG-ZACCUICWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O |
Origin of Product |
United States |
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